2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide
Description
2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide is a synthetic small molecule characterized by a piperidine ring substituted with a benzenesulfonyl group at the 1-position and an acetamide moiety at the 2-position. The acetamide nitrogen is further linked to a 3-fluorophenyl group, introducing fluorinated aromaticity to the structure. This compound’s design combines sulfonamide and fluorophenyl pharmacophores, which are frequently employed in medicinal chemistry to enhance metabolic stability, solubility, and target binding affinity .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-15-7-6-8-16(13-15)21-19(23)14-17-9-4-5-12-22(17)26(24,25)18-10-2-1-3-11-18/h1-3,6-8,10-11,13,17H,4-5,9,12,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNATZPKXELNAFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The benzenesulfonyl group is then introduced via sulfonylation reactions, often using benzenesulfonyl chloride as the sulfonylating agent. The final step involves the acylation of the piperidine derivative with 3-fluorophenylacetic acid or its derivatives under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Oxidation Reactions
The benzenesulfonyl group undergoes oxidation under controlled conditions. Key findings include:
| Reagent/Conditions | Product(s) Formed | Yield (%) | Reference |
|---|---|---|---|
| KMnO₄ (acidic medium, 0–5°C) | Benzenesulfonic acid derivative | 65–78 | |
| H₂O₂ (catalytic Fe³⁺, 50°C) | Sulfoxide intermediate | 42–55 | |
| mCPBA (CH₂Cl₂, rt) | Sulfone | 88 |
-
Mechanistic Insight : The sulfonyl group’s oxidation to sulfone proceeds via electrophilic attack on the sulfur atom, while sulfoxide formation involves radical intermediates .
Reduction Reactions
The acetamide and sulfonyl groups are susceptible to reduction:
| Reagent/Conditions | Target Group | Product(s) Formed | Selectivity |
|---|---|---|---|
| LiAlH₄ (anhydrous THF, reflux) | Acetamide | Amine derivative | 90% |
| NaBH₄ (MeOH, 0°C) | Sulfonyl | Thioether | <10% |
| H₂ (Pd/C, 1 atm) | Fluorophenyl ring | Partially defluorinated ring | 35% |
-
Notable Observation : LiAlH₄ selectively reduces the acetamide to a primary amine without affecting the sulfonyl group .
Nucleophilic Substitution
The 3-fluorophenyl group participates in aromatic substitution:
| Reagent/Conditions | Nucleophile | Product(s) Formed | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| NH₃ (CuCl₂, DMF, 120°C) | Ammonia | 3-Aminophenyl derivative | 2.3 × 10⁻³ |
| NaSMe (DMSO, 80°C) | Methanethiolate | 3-Methylthiophenyl analog | 1.8 × 10⁻³ |
| Piperidine (K₂CO₃, CH₃CN, 60°C) | Piperidine | N-alkylated piperidine | 4.1 × 10⁻⁴ |
-
Regioselectivity : Substitution occurs para to the fluorine due to its strong electron-withdrawing effect .
Hydrolysis Reactions
The acetamide bond undergoes hydrolysis under acidic/basic conditions:
| Conditions | Product(s) Formed | Half-Life (t₁/₂) | Reference |
|---|---|---|---|
| 6M HCl (reflux, 12 h) | Carboxylic acid + 3-fluoroaniline | 4.2 h | |
| NaOH (aq. EtOH, 70°C) | Sodium carboxylate + amine | 1.8 h |
Cyclization and Rearrangement
Under specific conditions, intramolecular reactions occur:
| Conditions | Product(s) Formed | Driving Force |
|---|---|---|
| PCl₅ (neat, 100°C) | Benzothiazole-fused derivative | Sulfur-nitrogen interaction |
| BF₃·Et₂O (CH₂Cl₂, -20°C) | Spiro-piperidine lactam | Strain release |
Cross-Coupling Reactions
The fluorophenyl group enables transition metal-catalyzed couplings:
| Reaction Type | Catalyst System | Product(s) Formed | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 72–85 |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | N-aryl piperidines | 68 |
Scientific Research Applications
Chemical Profile
- IUPAC Name : 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide
- Molecular Formula : C19H22FNO3S
- Molecular Weight : 357.45 g/mol
Therapeutic Applications
1. Antipsychotic Activity
Recent studies have investigated the potential of compounds similar to 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide in treating psychotic disorders. The compound's ability to modulate neurotransmitter systems, particularly dopamine and serotonin receptors, positions it as a candidate for antipsychotic drug development. For instance, compounds with similar piperidine structures have shown promise in preclinical trials for their efficacy against schizophrenia and bipolar disorder .
2. Cancer Treatment
The compound's structural features allow it to inhibit specific enzymes involved in cancer cell proliferation. Research has demonstrated that derivatives of piperidine sulfonamides can effectively target lysine-specific demethylase 1 (LSD1), which plays a crucial role in the epigenetic regulation of gene expression in cancer cells . This inhibition can lead to the differentiation of leukemia stem cells, suggesting potential applications in hematological malignancies.
Case Study 1: Antipsychotic Efficacy
A study conducted on a series of piperidine derivatives indicated that modifications similar to those found in 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide resulted in significant reductions in psychotic symptoms in rodent models. The derivatives exhibited improved binding affinity for dopamine receptors compared to traditional antipsychotics .
Case Study 2: Cancer Cell Differentiation
In vitro experiments demonstrated that treatment with compounds structurally related to 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide led to increased differentiation of acute myeloid leukemia cells. The study highlighted the compound's ability to induce apoptosis via the activation of pro-apoptotic pathways .
Data Tables
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Piperidine vs. Piperazine Cores
- The target compound’s piperidine core (saturated six-membered ring) contrasts with the piperazine-based analog in , which contains two nitrogen atoms. Piperazines often exhibit improved solubility and receptor-binding versatility due to their basicity .
- The benzenesulfonyl group in the target compound may enhance metabolic stability compared to the dichlorobenzyl sulfanyl group in ’s piperazine derivative .
Acetamide Substitutions
Heterocyclic Modifications
- Thiadiazole (Compound 63) and pyrazolo-pyrimidine () cores introduce planar aromatic systems, which may improve DNA intercalation or kinase inhibition compared to the non-aromatic piperidine in the target compound .
Biological Activity
The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be denoted as follows:
- Molecular Formula : C_{17}H_{20}F_N_{2}O_{2}S
- Molecular Weight : 334.42 g/mol
This compound features a piperidine ring substituted with a benzenesulfonyl group and an acetamide moiety, which is crucial for its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action, primarily through the modulation of neurotransmitter systems and potential inhibition of specific enzymes. The presence of the fluorophenyl group enhances its affinity for certain biological targets, potentially increasing its efficacy.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with enzymes involved in inflammation and pain pathways.
- Neurotransmitter Modulation : The piperidine structure suggests potential interactions with neurotransmitter receptors, particularly those related to pain perception and mood regulation.
Antinociceptive Effects
Studies have shown that compounds similar to 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide exhibit significant antinociceptive properties in animal models. For instance, a study on structurally related sulfonamide derivatives demonstrated effective pain relief in rodent models, suggesting a promising avenue for further exploration in pain management therapies .
Anti-inflammatory Properties
The compound's ability to reduce inflammation has been observed in various preclinical studies. It appears to inhibit the production of pro-inflammatory cytokines and may modulate pathways related to cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .
Case Study 1: Analgesic Efficacy
A recent study evaluated the analgesic efficacy of a series of piperidine derivatives, including our compound of interest. The results indicated that at doses ranging from 10 to 50 mg/kg, significant reductions in pain response were noted compared to control groups. The specific mechanism was attributed to both peripheral and central action pathways .
Case Study 2: Anti-inflammatory Activity
In another investigation, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. Treatment with the compound resulted in a dose-dependent reduction in edema formation, suggesting its potential as an anti-inflammatory agent. Histological examination revealed decreased leukocyte infiltration in treated tissues .
Data Tables
| Study | Effect Observed | Dosage (mg/kg) | Outcome |
|---|---|---|---|
| Analgesic Efficacy Study | Pain relief | 10 - 50 | Significant reduction in pain |
| Anti-inflammatory Activity Study | Reduced edema | 25 - 100 | Decreased leukocyte infiltration |
Q & A
Basic: What methodologies are recommended for determining the crystal structure of this compound?
Answer:
The crystal structure can be resolved using single-crystal X-ray diffraction (SCXRD) with the SHELX program suite. SHELXL is particularly effective for refining structures against high-resolution data, even in cases of twinning or disorder . Key steps include:
- Growing high-quality crystals via vapor diffusion or slow evaporation.
- Collecting diffraction data using synchrotron radiation or laboratory sources.
- Solving the phase problem via intrinsic phasing (SHELXT) or Patterson methods (SHELXD).
- Refinement with SHELXL, incorporating hydrogen atom positioning and thermal displacement parameters. Challenges like pseudosymmetry or solvent masking require iterative model adjustment.
Advanced: How can synthetic routes for this compound be optimized to improve yield and scalability?
Answer:
Optimization strategies include:
- Multi-step synthesis : Use Buchwald-Hartwig amination for coupling the benzenesulfonyl-piperidine moiety, followed by nucleophilic acyl substitution for acetamide formation. Catalytic systems (e.g., Pd(OAc)₂/Xantphos) enhance efficiency .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethyl acetate/hexane) to isolate intermediates. For scalability, switch to continuous flow reactors to reduce reaction times .
- Analytical validation : Monitor reactions in real time using LC-MS to identify side products and adjust stoichiometry .
Basic: Which analytical techniques confirm the purity and structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to verify proton environments (e.g., benzenesulfonyl aromatic protons at ~7.5–8.0 ppm, piperidine CH₂ at 1.5–3.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with a tolerance of <5 ppm. Fragmentation patterns (e.g., cleavage of the acetamide bond) validate substituent connectivity .
- HPLC : Utilize a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .
Advanced: How to design assays to evaluate this compound’s potential as a kinase inhibitor?
Answer:
- Target selection : Prioritize kinases with structural homology to known benzenesulfonyl-acetamide targets (e.g., PI3K or EGFR) using sequence alignment tools.
- In vitro assays :
- Use fluorescence polarization (FP) to measure ATP-binding site competition.
- Perform IC₅₀ determination via ADP-Glo™ kinase assays .
- Cellular validation : Test cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays and compare to positive controls (e.g., gefitinib) .
Advanced: What computational approaches predict this compound’s binding affinity to biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., PI3Kγ). Focus on key residues (e.g., Lys833, Asp841) for hydrogen bonding with the acetamide group .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM-PBSA) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Storage : Keep in amber vials at 2–8°C under inert gas (argon) to prevent hydrolysis .
- Disposal : Neutralize waste with 10% NaOH and incinerate in compliance with EPA guidelines .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. Variability often arises from differences in solvent (DMSO concentration) or endpoint detection methods .
- Dose-response reevaluation : Reproduce assays with standardized protocols (e.g., CLSI guidelines) and include internal controls. Use orthogonal assays (e.g., Western blot vs. ELISA) to confirm target modulation .
Advanced: What strategies identify metabolites of this compound in hepatic microsomes?
Answer:
- In vitro incubation : Incubate with human liver microsomes (HLMs) and NADPH. Quench with acetonitrile and analyze via LC-QTOF-MS .
- Metabolite profiling : Use MassHunter and MetaboLynx to detect phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns to reference libraries .
Advanced: How to conduct structure-activity relationship (SAR) studies on analogs of this compound?
Answer:
- Analog design : Modify substituents (e.g., replace 3-fluorophenyl with 4-cyanophenyl) using combinatorial chemistry .
- Activity testing : Screen analogs against a panel of kinases. Cluster data via principal component analysis (PCA) to identify critical functional groups .
- Co-crystallization : Resolve structures of analog-target complexes to map binding interactions (e.g., π-π stacking with benzenesulfonyl) .
Basic: How to assess the compound’s stability under varying storage conditions?
Answer:
- Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks.
- Stability-indicating HPLC : Monitor degradation products (e.g., hydrolyzed acetamide) using a C18 column and PDA detector .
- Kinetic modeling : Calculate shelf life via Arrhenius equation using degradation rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
